molecular formula C23H26N4O2 B2906998 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 2109241-79-2

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one

Cat. No.: B2906998
CAS No.: 2109241-79-2
M. Wt: 390.487
InChI Key: OLHMAVPRYCUIQO-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound notable for its potential applications in various scientific and industrial fields. This compound features a unique structure that combines a triazole ring, a naphthalene moiety, and a bicyclic octane system, resulting in a molecule with interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps:

  • Formation of the Triazole Ring: : This step usually begins with the click reaction between an alkyne and an azide to form the triazole ring. The reaction is highly regioselective and efficient, often carried out under copper catalysis in a solvent like tert-butanol.

  • Integration of the Bicyclic Octane System: : The azabicyclo[3.2.1]octane fragment is introduced via a series of nucleophilic substitutions or cyclization reactions, often requiring careful control of reaction conditions to ensure the correct stereochemistry.

  • Coupling with the Naphthalene Moiety: : This involves a Friedel-Crafts acylation reaction, where the naphthalene ring is reacted with the appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production scales up the aforementioned synthetic routes, with optimizations for cost, yield, and safety. It involves large-scale reactors, stringent control of temperature and pressure, and efficient purification methods such as chromatography or recrystallization to ensure high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions using reagents such as lithium aluminum hydride or hydrogen in the presence of palladium can reduce functional groups like ketones to alcohols.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are possible, depending on the substituents present on the molecule. These reactions can introduce new functional groups or modify existing ones.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, Chromium trioxide

  • Reducing Agents: : Lithium aluminum hydride, Palladium/hydrogen

  • Catalysts: : Copper, Aluminum chloride

Major Products

  • Oxidation Products: : Ketones, Carboxylic acids

  • Reduction Products: : Alcohols

  • Substitution Products: : Various functionalized derivatives

Scientific Research Applications

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one has several applications in scientific research:

  • Chemistry: : The compound serves as a building block for synthesizing more complex molecules, useful in studying reaction mechanisms and developing new synthetic methodologies.

  • Biology: : Its potential biological activities, such as enzyme inhibition or receptor modulation, are explored in drug discovery and development.

  • Medicine: : It may exhibit pharmacological properties making it a candidate for developing therapeutic agents.

  • Industry: : The compound can be used in the manufacture of specialty chemicals, polymers, and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action for 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one involves:

  • Molecular Targets: : It may target specific enzymes, receptors, or other biomolecules, altering their activity or function.

  • Pathways Involved: : The compound can modulate various biological pathways, leading to physiological or biochemical effects such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Other Compounds

Compared to similar compounds, 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one is unique due to its combination of a triazole ring, a naphthalene moiety, and a bicyclic octane system. This unique structure imparts distinct chemical and biological properties that are not present in simpler molecules.

List of Similar Compounds

  • 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-phenylpropan-1-one

  • 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one

  • 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-chloronaphthalen-1-yl)propan-1-one

Each of these compounds varies slightly in its structure, leading to different properties and potential applications

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-29-22-10-6-16-4-2-3-5-20(16)21(22)9-11-23(28)26-17-7-8-18(26)15-19(14-17)27-24-12-13-25-27/h2-6,10,12-13,17-19H,7-9,11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHMAVPRYCUIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)N3C4CCC3CC(C4)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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